molecular formula ClNS B100330 Thiazyl chloride CAS No. 17178-58-4

Thiazyl chloride

Cat. No.: B100330
CAS No.: 17178-58-4
M. Wt: 81.53 g/mol
InChI Key: FWVIYFTZAHMHIO-UHFFFAOYSA-N
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Description

Thiazyl chloride, also known as thiazyl monochloride, is a chemical compound with the formula ClNS. It is a member of the thiazole family, which consists of a five-membered ring containing sulfur and nitrogen atoms. This compound is notable for its unique structure and reactivity, making it a subject of interest in various scientific fields .

Safety and Hazards

Thiazyl chloride is harmful if swallowed, causes severe skin burns and eye damage, and is toxic if inhaled. It may also cause respiratory irritation .

Mechanism of Action

Target of Action

Thiazyl chloride (NSCl) is primarily used as a chlorinating reagent . It interacts with alcohols, converting them into alkyl chlorides .

Mode of Action

The interaction of this compound with its targets proceeds through a substitution reaction, specifically an SN2 mechanism . The first step involves the attack of the oxygen atom in the alcohol on the sulfur atom of this compound, which results in the displacement of a chloride ion . This reaction effectively converts the alcohol into a better leaving group, facilitating further chemical reactions .

Result of Action

The primary molecular effect of this compound’s action is the transformation of alcohols into alkyl chlorides . This conversion can enable a variety of downstream chemical reactions, potentially leading to the synthesis of a wide range of organic compounds. On a cellular level, the impact of this compound would largely depend on the specific context and the other compounds present.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of other reactive species could potentially interfere with its intended reactions. Moreover, factors such as temperature and pH could also affect the rate and outcome of its reactions. It’s also worth noting that this compound is a moderately volatile compound , which means its stability and reactivity could be influenced by factors related to the gaseous environment, such as pressure and humidity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiazyl chloride can be synthesized through several methods. One common approach involves the reaction of sulfur dichloride (SCl2) with nitrogen gas (N2) at high temperatures. The reaction proceeds as follows:

SCl2+N2ClNS+NCl3\text{SCl}_2 + \text{N}_2 \rightarrow \text{ClNS} + \text{NCl}_3 SCl2​+N2​→ClNS+NCl3​

Another method involves the reaction of thionyl chloride (SOCl2) with thiazole derivatives under controlled conditions. This method is often preferred due to its higher yield and purity of the final product .

Industrial Production Methods: Industrial production of this compound typically involves the large-scale reaction of sulfur dichloride with nitrogen gas in a controlled environment. The process is optimized to ensure maximum yield and purity, with careful monitoring of temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: Thiazyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Thiazyl chloride can be compared with other thiazole derivatives, such as thiazole, thiazoline, and thiazolidine. These compounds share a similar core structure but differ in their chemical properties and reactivity:

Uniqueness of this compound: this compound’s unique reactivity, due to the presence of the chlorine atom, distinguishes it from other thiazole derivatives. This reactivity makes it a valuable reagent in synthetic chemistry and various industrial applications .

Conclusion

This compound is a versatile compound with significant importance in chemistry, biology, medicine, and industry Its unique structure and reactivity make it a valuable tool for researchers and industrial applications

Properties

IUPAC Name

azanylidyne(chloro)-λ4-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/ClNS/c1-3-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWVIYFTZAHMHIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N#SCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70938043
Record name Thiazyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70938043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

81.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17178-58-4
Record name Thiazyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017178584
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiazyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70938043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Thiazyl chloride 4.8 was prepared according to the method described in Example 2 starting from commercially available 4-methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylic acid. The phenol 3.5 (276 mg, 1.10 mmol) was dissolved in 5 mL of DMF and thiazyl chloride 4.8 (317 mg, 1.16 mmol) was added followed by cesium carbonate (715 mg, 2.20 mmol). The reaction was stirred for 14 hours and diluted with 250 mL of EtOAc. The organic layer was washed with 1N HCl (aq) (50 mL), saturated NaHCO3 (aq) (50 mL), and brine (2×50 mL). The organic layer was dried with MgSO4, filtered, and concentrated under reduced pressure. The residue was dissolved in 15 mL THF and 0.111 N NaOH (aq) (15 mL, 1.65 mmol) was added. MeOH (10 mL) was added and the mixture became homogeneous. The solution was stirred for 8 hours and concentrated to remove the organic solvent. The slurry was diluted with water (50 mL) and DCM (300 mL). The mixture was adjusted with 2N HCl (aq) to a pH of 2. The material was extracted with DCM (3×75 mL). The organic layer was dried with Na2SO4 and concentrated under reduced pressure. The residue was flashed through silica with 5% MeOH in DCM to afford dimethylamide 4 (346 mg, 0.79 mmol) as a white solid. 1H NMR (400 MHz) (CDCl3) δ 7.83 (d, J=8.0, 2H); 7.20-7.28 (m, 4H); 6.96 (d, J=8.5, 2H); 5.17 (s, 2H); 4.22 (dd, J=3.8, 8.9 Hz, 1H); 3.13 (dd, J=8.9, 15.8 Hz, 1H); 3.02 (s, 3H); 2.93 (s, 3H); 2.80 (dd, J=3.8, 15.8 Hz, 1H); 2.51 (s, 3H); 2.41 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
phenol
Quantity
276 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
317 mg
Type
reactant
Reaction Step Three
Name
cesium carbonate
Quantity
715 mg
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
reactant
Reaction Step Five
Name
Quantity
250 mL
Type
solvent
Reaction Step Six
Name
Quantity
10 mL
Type
solvent
Reaction Step Seven

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